molecular formula C21H24N2O4S B4078202 1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B4078202
M. Wt: 400.5 g/mol
InChI Key: IZEOQXAJBWFAOD-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolidinone family, characterized by a five-membered lactam ring with diverse substituents that confer unique physicochemical and biological properties. Its structure includes:

  • A 3-ethoxyphenyl group at position 5, contributing to lipophilicity and aromatic stacking capabilities .
  • A hydroxyl group at position 3, enabling hydrogen bonding and participation in redox reactions .

The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitutions and carbonyl coupling, requiring precise control of pH, temperature, and catalysts . Its structural complexity makes it a candidate for medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and heterocyclic systems .

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-2-(3-ethoxyphenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-4-27-15-8-5-7-14(13-15)18-17(19(24)16-9-6-12-28-16)20(25)21(26)23(18)11-10-22(2)3/h5-9,12-13,18,25H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEOQXAJBWFAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps. One common synthetic route includes the following steps:

    Formation of the Pyrrol-2-one Core: The pyrrol-2-one core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the pyrrol-2-one core with a dimethylaminoethyl halide under basic conditions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using an ethoxybenzoyl chloride.

    Incorporation of the Thiophen-2-ylcarbonyl Group: This step involves the acylation of the intermediate compound with a thiophen-2-ylcarbonyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Lewis acids, bases), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Substituent Variations Key Implications
Target Compound 3-Ethoxyphenyl, Thiophen-2-ylcarbonyl, Dimethylaminoethyl Enhanced lipophilicity (ethoxyphenyl), sulfur-mediated electronic effects (thiophene), and improved solubility (dimethylaminoethyl)
1-[2-(Diethylamino)ethyl]-4-(Benzodioxin-6-ylcarbonyl)-5-(2-Fluorophenyl) Analog Diethylaminoethyl, Benzodioxin, Fluorophenyl Increased steric bulk (diethylamino) reduces membrane permeability; fluorophenyl enhances metabolic stability
4-[(3-Ethoxyphenyl)carbonyl]-1-[3-(Imidazol-1-yl)propyl]-5-(Thiophen-2-yl) Analog Imidazole-propyl, Ethoxyphenyl Imidazole introduces pH-dependent charge, affecting bioavailability; ethoxyphenyl maintains lipophilicity
5-(4-Chlorophenyl)-4-[3-Methyl-4-(Propenyloxy)benzoyl] Analog Chlorophenyl, Propenyloxybenzoyl Chlorine increases electronegativity; propenyloxy group introduces unsaturation, altering conformational flexibility

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound 1-[2-(Diethylamino)ethyl]-5-(2-Fluorophenyl) Analog 4-(Imidazole-propyl) Thiophene Analog
Molecular Weight ~440 g/mol ~465 g/mol ~430 g/mol
LogP 2.8 (predicted) 3.1 2.5
Solubility (aq.) Moderate (dimethylaminoethyl) Low (diethylamino increases hydrophobicity) High (imidazole enhances polarity)
pKa 8.2 (dimethylamino) 7.9 (diethylamino) 6.5 (imidazole)

Biological Activity

The compound 1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a member of the pyrrolone family, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C25H30N2O6
  • Molecular Weight : 454.52 g/mol
  • CAS Number : 620119-81-5

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent . In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For example, a study reported IC50 values in the micromolar range against breast and lung cancer cell lines, indicating its effectiveness in inhibiting cancer cell proliferation.

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties . In animal models, it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered in doses of 10 mg/kg body weight. This suggests a mechanism that may involve the inhibition of NF-kB signaling pathways.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, antimicrobial activity has been observed. The compound demonstrated moderate inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Dimethylaminoethyl Side Chain : Enhances solubility and bioavailability.
  • Ethoxyphenyl Group : Contributes to the lipophilicity and may play a role in receptor binding.
  • Thiophenyl Carbonyl Moiety : Implicated in the interaction with biological targets due to its electron-withdrawing nature.

Case Study 1: Anticancer Screening

In a multicellular tumor spheroid model, the compound was screened alongside other derivatives for anticancer activity. Results indicated that modifications to the thiophenyl group significantly affected cytotoxicity, demonstrating that structural optimization is crucial for enhancing therapeutic effects .

Case Study 2: In Vivo Efficacy

In vivo studies using xenograft models showed that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound, further supporting its potential as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for this pyrrol-2-one derivative, and how are reaction conditions optimized?

The compound is synthesized via base-assisted cyclization of precursor ketones or esters. Key steps include:

  • Cyclization under basic conditions (e.g., KOH/EtOH) to form the pyrrol-2-one core .
  • Functionalization of aromatic substituents (e.g., 3-ethoxyphenyl, thiophen-2-ylcarbonyl) using coupling or acylation reactions .
  • Purification via column chromatography (gradient: ethyl acetate/petroleum ether) or recrystallization from ethanol . Yield optimization involves adjusting reaction time (e.g., 6–24 hours) and temperature (50–80°C) .

Q. How is the structural identity of the compound confirmed?

Structural characterization employs:

  • 1H/13C NMR : To verify proton environments and carbon frameworks (e.g., hydroxy group at δ 12–14 ppm; carbonyl signals at δ 170–180 ppm) .
  • FTIR : Confirms functional groups (e.g., O–H stretch at 3200–3500 cm⁻¹, C=O at 1650–1750 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated within ±0.001 Da) .

Advanced Research Questions

Q. How can low yields in cyclization steps be mitigated?

Low yields (e.g., <50%) may arise from steric hindrance or competing side reactions. Strategies include:

  • Using bulky bases (e.g., DBU) to stabilize intermediates .
  • Introducing electron-withdrawing groups (e.g., nitro, fluoro) to enhance electrophilicity of carbonyl carbons .
  • Optimizing solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar systems) .

Q. How are contradictions in spectral data resolved for structurally similar derivatives?

Discrepancies in NMR/FTIR data between analogs (e.g., hydroxy vs. methoxy substituents) are addressed by:

  • Comparing with reference spectra of compounds sharing the same substituent patterns .
  • Computational modeling (e.g., DFT calculations) to predict chemical shifts and vibrational modes .
  • X-ray crystallography for unambiguous confirmation of stereochemistry .

Q. What methodologies are used to design derivatives with enhanced bioactivity?

Structure-activity relationship (SAR) studies focus on:

  • Substituent variation : Replacing 3-ethoxyphenyl with 4-aminophenyl improves solubility and target binding .
  • Pharmacophore modeling : Identifying critical interactions (e.g., hydrogen bonding via the hydroxy group) .
  • In vitro assays : Testing inhibition of enzymes (e.g., kinases) or receptors using fluorescence polarization or SPR .

Q. How can purification protocols be optimized for complex mixtures?

Challenges in isolating the compound from byproducts (e.g., dimerized intermediates) are tackled by:

  • Gradient chromatography : Adjusting ethyl acetate/petroleum ether ratios (1:3 to 2:1) .
  • pH-controlled recrystallization : Exploiting solubility differences in acidic/basic conditions .
  • HPLC-MS : For real-time monitoring of elution profiles .

Q. What approaches are used to assess interactions with biomolecules?

Biomolecular binding studies involve:

  • Surface plasmon resonance (SPR) : Quantifying affinity for proteins (e.g., KD values in µM–nM range) .
  • Molecular docking : Simulating binding poses with target enzymes (e.g., COX-2, cytochrome P450) .
  • Circular dichroism (CD) : Detecting conformational changes in proteins upon ligand binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.